molecular formula C16H22N4O3 B2867140 3-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide CAS No. 1797158-94-1

3-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide

Cat. No. B2867140
CAS RN: 1797158-94-1
M. Wt: 318.377
InChI Key: RNMNPDFBFIVPSP-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Studies on compounds like 3-(3,5-dimethylpyrazol-1-yl)propanamide and its derivatives have revealed their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions. These structures have implications in the development of new materials and nanotechnology applications. The research into these compounds underscores the importance of molecular design in creating functional materials for various applications, from catalysis to drug delivery systems (Liebing et al., 2019).

Pharmaceutical Research

Compounds bearing pyrazole and isoxazole motifs, similar to the core structure of the query compound, have been explored for their biological activities. For instance, derivatives of pyrazole and isoxazole have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, indicating potential applications in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Chemical Synthesis and Catalysis

Research on palladium(II) chloride complexes with ligands similar to the compound demonstrates the utility of these structures in catalysis and chemical synthesis. Such complexes can facilitate a range of chemical transformations, which are crucial in the synthesis of complex molecules, pharmaceuticals, and materials (Palombo et al., 2019).

Corrosion Inhibition

Derivatives of pyrazole have been investigated for their corrosion inhibition properties, offering potential applications in protecting metals and alloys in industrial processes. These studies contribute to the development of more effective and environmentally friendly corrosion inhibitors, which are essential for extending the lifespan of metal structures and components (Louadi et al., 2017).

Antimicrobial and Antifungal Activity

Synthesized compounds that share structural similarities with the compound have been evaluated for their antimicrobial and antifungal activities. These studies are foundational in the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, addressing a critical need in public health (Hassan, 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11-15(12(2)23-19-11)3-4-16(21)18-13-9-17-20(10-13)14-5-7-22-8-6-14/h9-10,14H,3-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMNPDFBFIVPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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